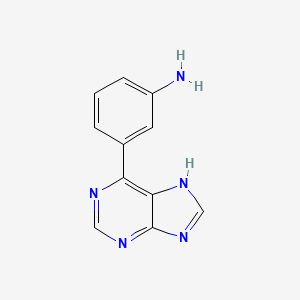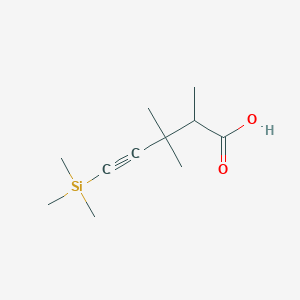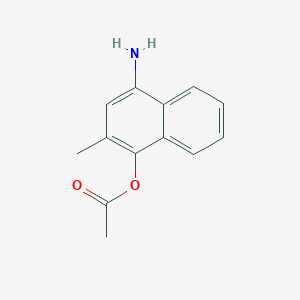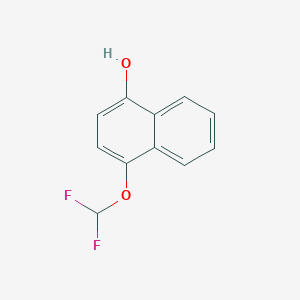
3-(7H-purin-6-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7H-purin-6-yl)aniline is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The structure of this compound consists of a purine ring system attached to an aniline group, making it a significant molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7H-purin-6-yl)aniline typically involves the nucleophilic substitution of halopurines with aniline derivatives. One common method is the direct arylation of halopurines with aromatic compounds, facilitated by the combination of triflic acid and fluoroalcohol . This metal-free method is complementary to conventional coupling reactions using metal catalysts and reagents for the synthesis of aryl-substituted purine analogues.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7H-purin-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination typically involves the use of borohydride complexes or hydrogenation in the presence of a catalyst.
Substitution: Triflic acid and fluoroalcohol are commonly used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-(7H-purin-6-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in the study of nucleic acid analogues and their interactions with biological molecules.
Medicine: Purine derivatives, including this compound, have shown potential as anticancer agents.
Industry: The compound is used in the development of sensors and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-(7H-purin-6-yl)aniline involves its interaction with specific molecular targets and pathways. Purines, including this compound, function as chemical messengers in cellular signaling pathways. They interact with receptors such as G-protein coupled receptors and channel-linked receptors, regulating cell metabolism and immune response . The compound’s effects are mediated through its binding to these receptors, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analogue used as an anticancer drug.
Thioguanine: Another purine-based anticancer agent.
Uniqueness
3-(7H-purin-6-yl)aniline is unique due to its specific structure, which combines a purine ring with an aniline group. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other purine derivatives .
Eigenschaften
CAS-Nummer |
918537-10-7 |
|---|---|
Molekularformel |
C11H9N5 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-(7H-purin-6-yl)aniline |
InChI |
InChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16) |
InChI-Schlüssel |
PZFBKVWNGJUVMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)

![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)
![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)





